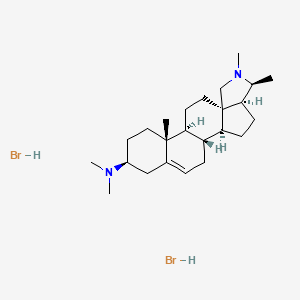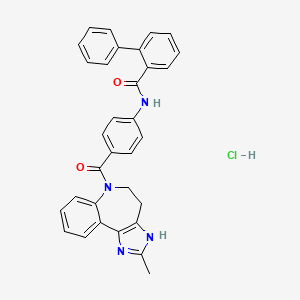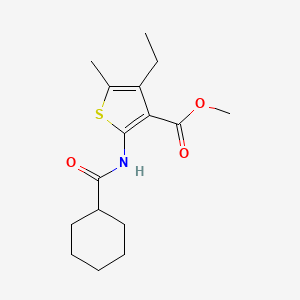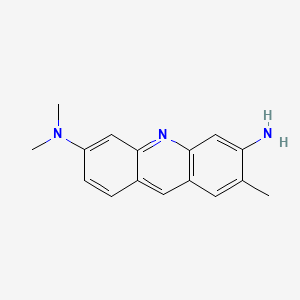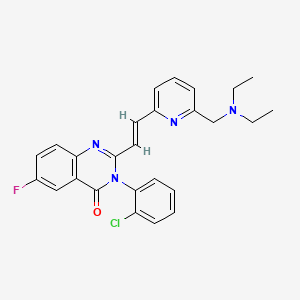
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-
Overview
Description
CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This compound has shown significant anticonvulsant activity and is used as a tool to investigate the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in both physiological and pathophysiological processes .
Mechanism of Action
Target of Action
CP-465022, also known as UNII-4582JTR93Y or 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-, is a potent and selective noncompetitive AMPA receptor antagonist . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
CP-465022 interacts with its target, the AMPA receptor, in a noncompetitive manner . It inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM . This means that CP-465022 binds to a site other than the agonist site, leading to a decrease in the receptor’s activity .
Biochemical Pathways
The primary biochemical pathway affected by CP-465022 is the glutamatergic signaling pathway, specifically through the inhibition of AMPA receptors . By blocking these receptors, CP-465022 can modulate the excitatory synaptic transmission in the brain, which may have implications in various physiological and pathophysiological processes .
Pharmacokinetics
This suggests that CP-465022 can cross the blood-brain barrier and reach its target site in the brain when administered orally .
Result of Action
The inhibition of AMPA receptors by CP-465022 results in the modulation of excitatory synaptic transmission in the brain . This can lead to anticonvulsant activity, as observed in studies where CP-465022 displayed potent anticonvulsant effects .
Action Environment
The action of CP-465022 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Furthermore, the compound’s stability can be influenced by factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
CP-465022 is known for its role in inhibiting the AMPA receptor, a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. The compound interacts with the AMPA receptor by binding to a site distinct from the glutamate binding site, thereby inhibiting the receptor’s activity. This noncompetitive antagonism results in the inhibition of kainate-induced responses with an IC50 of 25 nM in rat cortical neurons . CP-465022 also significantly blocks the persistent component of Na v 1.6 channel activity .
Cellular Effects
CP-465022 has been shown to potently inhibit AMPA receptor-mediated synaptic transmission in hippocampal neurons. This inhibition leads to a reduction in excitatory postsynaptic currents, which can have various effects on cellular processes. For instance, CP-465022 has been observed to reduce the induction of seizures in animal models, highlighting its potential therapeutic application in epilepsy . Additionally, the compound’s inhibition of AMPA receptors can influence cell signaling pathways, gene expression, and cellular metabolism by modulating synaptic activity and neurotransmitter release .
Molecular Mechanism
The molecular mechanism of CP-465022 involves its binding to the AMPA receptor at the interface between the S1 and S2 glutamate binding core and the channel transmembrane domains. This binding disrupts the transduction of agonist binding into channel opening, thereby inhibiting the receptor’s activity . The compound exhibits higher affinity for the closed state of the receptor, further depending on the level of S1 and S2 domain closure . This noncompetitive antagonism results in the inhibition of excitatory synaptic transmission mediated by AMPA receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, CP-465022 has demonstrated stability and sustained inhibitory effects on AMPA receptor activity over time. Studies have shown that the compound can maintain its inhibitory effects on kainate-induced responses for extended periods, with complete inhibition observed at higher concentrations . Additionally, CP-465022 has been found to be brain-penetrant and orally active, making it suitable for long-term studies in animal models .
Dosage Effects in Animal Models
The effects of CP-465022 vary with different dosages in animal models. At lower doses, the compound effectively inhibits AMPA receptor-mediated synaptic transmission and reduces seizure activity. At higher doses, CP-465022 can exhibit toxic or adverse effects, including potential neurotoxicity . The compound’s dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.
Transport and Distribution
CP-465022 is transported and distributed within cells and tissues, primarily targeting the central nervous system. The compound’s brain-penetrant properties allow it to effectively reach and inhibit AMPA receptors in neuronal tissues . Additionally, CP-465022’s distribution within the body may involve interactions with transporters or binding proteins that facilitate its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of CP-465022 is primarily associated with its target, the AMPA receptor, which is located on the postsynaptic membrane of excitatory synapses. The compound’s activity and function are closely tied to its ability to inhibit AMPA receptor-mediated synaptic transmission, thereby modulating excitatory signaling in the central nervous system
Preparation Methods
The synthesis of CP-465022 involves several steps. The compound is a crystalline solid and is chiral due to the restricted rotation of the 2-chlorophenyl substituent on the quinazolin-4-one structure . The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
CP-465022 undergoes various chemical reactions, primarily focusing on its interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. It is known to inhibit kainate-induced responses with an IC50 of 25 nM in rat cortical neurons . The compound does not significantly affect peak N-methyl-D-aspartate-induced currents but reduces currents measured during N-methyl-D-aspartate application . Common reagents and conditions used in these reactions include dimethyl sulfoxide as a solvent and controlled temperature conditions . The major products formed from these reactions are typically the inhibited forms of the targeted receptors .
Scientific Research Applications
CP-465022 is extensively used in scientific research to study the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in various conditions. It has applications in:
Comparison with Similar Compounds
CP-465022 is unique due to its high selectivity and potency as a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. Similar compounds include:
2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: Another α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist with neuroprotective properties.
6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride: A structurally related compound with similar inhibitory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
[1,2,3,4-tetrahydro-7-morpholinyl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-yl]methanephosphonate: Another potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist used in neuroprotection studies.
CP-465022 stands out due to its specific binding characteristics and the extensive research supporting its use in various scientific applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-[2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN4O/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27/h5-16H,3-4,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHNPUGUPISSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173759 | |
| Record name | CP-465022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199655-36-2 | |
| Record name | CP-465022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




